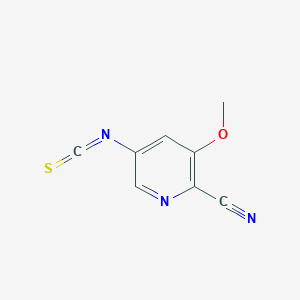
5-Isothiocyanato-3-methoxypicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isothiocyanato-3-methoxypicolinonitrile is a chemical compound with the molecular formula C8H5N3OS It is a derivative of picolinonitrile, featuring an isothiocyanate group at the 5-position and a methoxy group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanato-3-methoxypicolinonitrile typically involves the reaction of 5-amino-3-methoxypicolinonitrile with thiophosgene. The reaction is carried out in an inert atmosphere, often using solvents like dimethylbenzene under mild conditions . Another method involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases, such as DBU, under moderate heating (40°C) and benign solvents like Cyrene™ or γ-butyrolactone .
Industrial Production Methods
Industrial production methods for isothiocyanates often involve the use of highly toxic reagents such as thiophosgene or carbon disulfide. recent advancements have focused on more sustainable and safer methods, such as the use of elemental sulfur and catalytic amounts of amine bases .
Analyse Chemischer Reaktionen
Types of Reactions
5-Isothiocyanato-3-methoxypicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thioureas.
Addition Reactions: The compound can react with amines to form thiourea derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, thiophosgene, and elemental sulfur. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include thiourea derivatives and other substituted products, depending on the nucleophiles used in the reactions .
Wissenschaftliche Forschungsanwendungen
5-Isothiocyanato-3-methoxypicolinonitrile has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and thioureas.
Medicinal Chemistry:
Bioconjugate Chemistry: Due to its electrophilic nature, it is used in bioconjugation reactions to label proteins and other biomolecules.
Wirkmechanismus
The mechanism of action of 5-Isothiocyanato-3-methoxypicolinonitrile involves its electrophilic isothiocyanate group, which can react with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially altering their function. The compound may also induce cytoprotective proteins through pathways such as Keap1/Nrf2/ARE and inhibit proinflammatory responses through the NFκB pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile: This compound has a trifluoromethyl group instead of a methoxy group, which can significantly alter its reactivity and applications.
5-Isothiocyanato-3-chloropicolinonitrile:
Eigenschaften
Molekularformel |
C8H5N3OS |
|---|---|
Molekulargewicht |
191.21 g/mol |
IUPAC-Name |
5-isothiocyanato-3-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5N3OS/c1-12-8-2-6(11-5-13)4-10-7(8)3-9/h2,4H,1H3 |
InChI-Schlüssel |
IYMNWMWRNNQIOY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC(=C1)N=C=S)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone](/img/structure/B13891637.png)
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)

![4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891645.png)

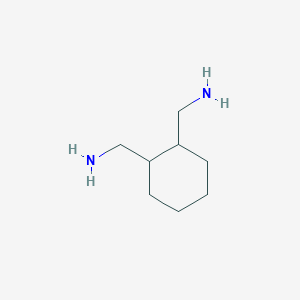
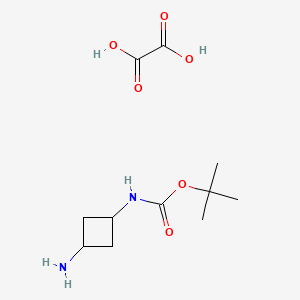

![6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13891661.png)
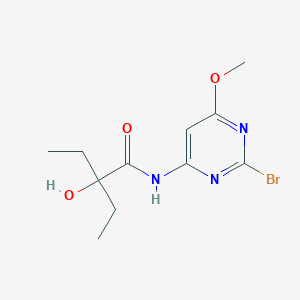
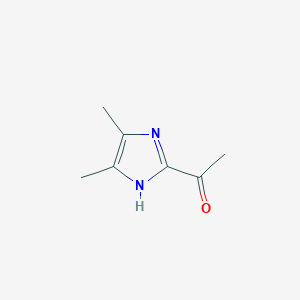
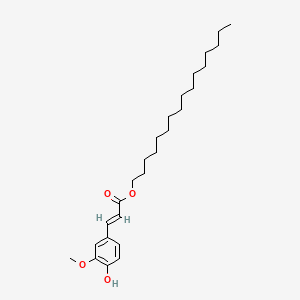
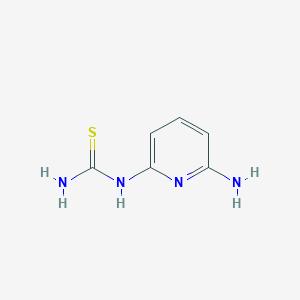
![7-Oxospiro[2.6]nonane-8-carboxylic acid](/img/structure/B13891674.png)
